(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Description
This compound is a heterocyclic methanone derivative featuring a thieno[2,3-b]pyridine core substituted with amino and methyl groups at positions 3, 4, and 4. Such hybrids are often designed to exploit synergistic interactions between aromatic and heterocyclic systems, which can improve binding affinity to biological targets like enzymes or receptors .
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-10-12(2)21-18-15(11)16(20)17(24-18)19(23)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,10H,5,7,9,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXACFFFOMRGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCCC4=CC=CC=C43)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone (CAS Number: 52505-58-5) has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C16H14N2OS
- Molecular Weight : 282.36 g/mol
Structural Characteristics
The compound features a thieno[2,3-b]pyridine moiety linked to a dihydroquinoline structure. The presence of amino and carbonyl functional groups suggests potential interactions in biological systems.
| Property | Value |
|---|---|
| CAS Number | 52505-58-5 |
| Molecular Weight | 282.36 g/mol |
| LogP | 4.3075 |
| PSA | 84.22 Ų |
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-b]pyridines exhibit significant antimicrobial activity. A study by Negm et al. (1995) demonstrated that compounds with similar structural features showed promising results against various bacterial strains, suggesting that this compound may possess similar effects .
Anticancer Activity
Emerging evidence points towards the anticancer potential of thieno[2,3-b]pyridine derivatives. A study published in Phosphorus, Sulfur and Silicon and the Related Elements reported that certain analogs exhibited cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific mechanisms for the compound require further investigation but could involve modulation of key signaling pathways involved in cell proliferation.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid metabolism.
- Induction of oxidative stress : This can lead to apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating a potential for therapeutic use.
-
Study on Anticancer Effects :
- Objective : Assess cytotoxic effects on human carcinoma cell lines.
- Results : Significant reduction in cell viability was observed at micromolar concentrations, with indications of apoptosis as a mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Substituent Effects: Halogenated phenyl groups (e.g., 3-chloro, 2,4-dichloro) increase molecular weight and lipophilicity, which may improve membrane permeability and target engagement .
Bioactivity Trends: The phenyl-substituted analog () directly binds to muscarinic receptors, suggesting the thienopyridine core is critical for receptor interaction. Dimerization () introduces steric bulk, which could enhance selectivity but reduce solubility .
Synthetic Accessibility: Derivatives with simpler substituents (e.g., phenyl, chlorophenyl) are synthesized via base-mediated cyclization or coupling reactions, as seen in and . The target compound’s 3,4-dihydroquinolinyl group likely requires multi-step synthesis involving hydrogenation or reductive amination .
Research Implications
Future studies should prioritize:
- In vitro screening against neurological or cancer targets.
- ADMET profiling to assess the pharmacokinetic impact of the 3,4-dihydroquinolinyl moiety.
- SAR studies to optimize substituents for potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, thienopyridine and dihydroquinoline moieties can be fused via a methanone bridge using Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄ catalyst, toluene/EtOH/H₂O solvent system at 90–105°C) . Optimization includes:
- Temperature control : Higher temperatures (105°C) improve boronic acid coupling efficiency but may require inert atmospheres.
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. ligand-free systems for cost-effectiveness.
- Purification : Column chromatography with gradient elution (hexane/EtOAc) to isolate the methanone product.
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thienopyridine iodination | NIS, acetone, rt | 85 | |
| Suzuki coupling | Pd(PPh₃)₄, 105°C | 72 |
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dimethyl groups at C4/C6 of thienopyridine, dihydroquinoline protons).
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the methanone bridge geometry (R factor <0.05 preferred) .
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., ESI+ mode, ±2 ppm accuracy).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound against specific therapeutic targets?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) on the dihydroquinoline ring to assess target binding affinity. Use nucleophilic displacement (e.g., NaH/DMF with chloroiodopropane) to add linkers for bioisosteric replacements .
- In vitro assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding constants (Kd).
- Data contradiction resolution : If bioactivity contradicts computational predictions, re-evaluate molecular docking parameters (e.g., solvation effects, protonation states) .
Q. What methodologies are recommended for assessing the environmental fate and ecological risks of this compound in aquatic systems?
- Methodological Answer :
- Environmental persistence : Conduct OECD 301F biodegradation tests (28-day aerobic conditions) to measure half-life in water/sediment systems .
- Trophic transfer analysis : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) under standardized OECD 305 guidelines.
- Ecotoxicity : Algal growth inhibition tests (OECD 201) to determine EC₅₀ values, paired with oxidative stress biomarkers (e.g., glutathione levels) in fish models .
Q. How can computational modeling be integrated to predict the compound’s pharmacokinetic properties and metabolic pathways?
- Methodological Answer :
- ADME prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 metabolism. Validate with in vitro microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .
- Metabolite identification : Simulate phase I/II metabolism (e.g., CYP3A4 oxidation, glucuronidation) using GLORYx or BioTransformer, then confirm via LC-HRMS/MS in hepatocyte models .
Data Contradiction & Validation
Q. How should researchers address discrepancies between theoretical and experimental data in this compound’s reactivity or bioactivity?
- Methodological Answer :
- Replicate experiments : Ensure reaction conditions (e.g., anhydrous solvents, catalyst purity) are consistent. For bioassays, confirm cell line viability and receptor expression levels.
- Sensitivity analysis : Use Plackett-Burman design to identify critical variables (e.g., pH, temperature) causing variability in synthesis yields .
- Collaborative validation : Cross-verify crystallographic data with the Cambridge Structural Database (CSD) to resolve bond-length anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
